molecular formula C16H29N3O5 B8237982 CID 127108271

CID 127108271

Cat. No.: B8237982
M. Wt: 343.42 g/mol
InChI Key: SWRQRBIGWVNVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on contextual references to similar compounds in the evidence (e.g., boronic acids, oscillatoxin derivatives), CID 127108271 may belong to a class of organoboron compounds or structurally complex natural product analogs. Its characterization likely involves advanced analytical techniques such as GC-MS, NMR, and mass spectrometry, as highlighted in .

For novel compounds, guidelines in and emphasize the need for rigorous characterization, including spectral data (e.g., IR, $ ^1H $-NMR) and physicochemical properties (e.g., melting point, solubility) . While direct data for this compound is absent, its identity and purity would typically require validation through these methods.

Properties

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5/c1-15(2,3)23-13(21)17-11-12(20)18-7-9-19(10-8-18)14(22)24-16(4,5)6/h7-11H2,1-6H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRQRBIGWVNVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -Br, -Cl) in boronic acids enhances stability but may reduce reactivity () .
  • Biological Activity : Methylation in oscillatoxin derivatives correlates with increased bioactivity, suggesting this compound’s substituents could be optimized for target engagement .

Q & A

Q. What guidelines should I follow when publishing findings on this compound?

  • Methodological Answer :
  • IMRAD structure : Clearly separate Introduction, Methods, Results, and Discussion. Highlight novel methodologies (e.g., novel synthesis routes) .
  • Data availability : Deposit raw datasets in FAIR-aligned repositories (e.g., PubChem for compound data) .
  • Ethical standards : Declare conflicts of interest and funding sources .

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